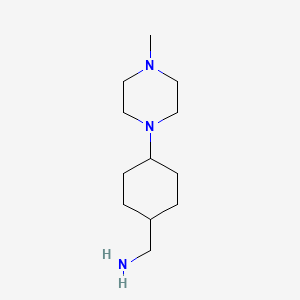

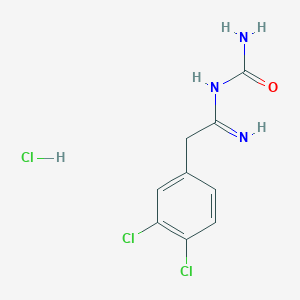

![molecular formula C13H19F2N5 B11732129 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1855947-61-3](/img/structure/B11732129.png)

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin: ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Pyrazolringen aus, die jeweils mit verschiedenen funktionellen Gruppen substituiert sind, darunter eine Difluormethylgruppe und eine Methylgruppe. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant, darunter die medizinische Chemie und die Materialwissenschaft.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit 1,3-Dicarbonylverbindungen unter sauren oder basischen Bedingungen, um den Pyrazolring zu bilden.

Einführung der Difluormethylgruppe: Die Difluormethylgruppe kann unter Verwendung von Difluormethylierungsmitteln wie Difluormethyljodid oder Difluormethylsulfon in Gegenwart einer Base eingeführt werden.

Substitutionsreaktionen: Die Methyl- und Isobutylgruppen werden durch Alkylierungsreaktionen unter Verwendung geeigneter Alkylhalogenide in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der beiden Pyrazolringe durch eine nukleophile Substitutionsreaktion, die häufig durch ein Kupplungsmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) erleichtert wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base.

Substitution Reactions: The methyl and isobutyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Final Coupling: The final step involves the coupling of the two pyrazole rings through a nucleophilic substitution reaction, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methyl- und Isobutylgruppen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen können an der Difluormethylgruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Positionen neben den Pyrazolringen, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Nukleophile: Amine, Thiole

Basen: Natriumhydrid, Kalium-tert-butoxid

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen

Reduktion: Bildung von Difluormethylalkoholen

Substitution: Bildung von substituierten Pyrazolderivaten

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-{[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden.

Biologie

In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, macht sie zu einem Kandidaten für die Wirkstoffforschung und -entwicklung, insbesondere in den Bereichen Onkologie und Infektionskrankheiten.

Medizin

In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Vorläufige Studien deuten darauf hin, dass sie entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften aufweisen kann, was sie zu einem vielversprechenden Kandidaten für weitere pharmakologische Untersuchungen macht.

Industrie

Im Industriesektor wird diese Verbindung auf ihre potenziellen Anwendungen in der Materialwissenschaft untersucht. Ihre einzigartigen chemischen Eigenschaften machen sie für die Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen geeignet, die verbesserte Leistungsmerkmale aufweisen.

Wirkmechanismus

Der Wirkmechanismus von N-{[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Es wird angenommen, dass die Verbindung ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Die Difluormethylgruppe spielt eine entscheidende Rolle bei der Steigerung der Bindungsaffinität und Spezifität der Verbindung gegenüber ihren Zielen. Die genauen beteiligten molekularen Pfade werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass die Verbindung in wichtige Signalwege eingreifen kann, die an Zellproliferation und Entzündungen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for further pharmacological evaluation.

Industry

In the industrial sector, this compound is explored for its potential applications in materials science. Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways involved in cell proliferation and inflammation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-{[1-(Trifluormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin

- N-{[1-(Chlormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin

- **N-{[1-(Brommethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin

Einzigartigkeit

N-{[1-(Difluormethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amin ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die ihr verschiedene chemische und biologische Eigenschaften verleiht. Die Difluormethylgruppe erhöht die Stabilität, Lipophilie und Bindungsaffinität der Verbindung gegenüber biologischen Zielen, was sie zu einem wertvollen Gerüst für die Wirkstoffforschung und -entwicklung macht.

Eigenschaften

CAS-Nummer |

1855947-61-3 |

|---|---|

Molekularformel |

C13H19F2N5 |

Molekulargewicht |

283.32 g/mol |

IUPAC-Name |

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |

InChI |

InChI=1S/C13H19F2N5/c1-9(2)7-19-8-12(10(3)18-19)16-6-11-4-5-17-20(11)13(14)15/h4-5,8-9,13,16H,6-7H2,1-3H3 |

InChI-Schlüssel |

GSGZEZWPAFAQQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1NCC2=CC=NN2C(F)F)CC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

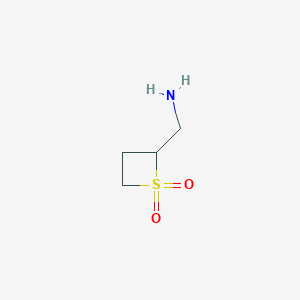

![1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)

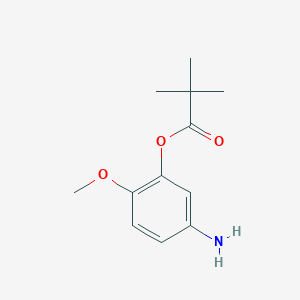

amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)

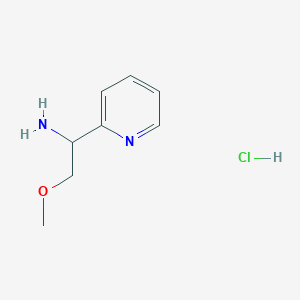

![2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732081.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)

![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)